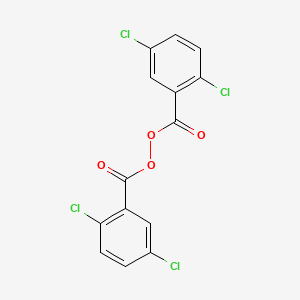

Peroxide, bis(2,5-dichlorobenzoyl)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(2,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial applications. It is known for its ability to initiate polymerization reactions and act as a cross-linking agent in the production of silicone rubbers. The compound is characterized by its two dichlorobenzoyl groups connected by a peroxide linkage, making it a potent source of free radicals upon decomposition.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,5-dichlorobenzoyl) Peroxide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or chloroform. The process involves the following steps:

- Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent.

- Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.

- Add a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture for several hours to ensure complete reaction.

- Filter the precipitated Bis(2,5-dichlorobenzoyl) Peroxide and wash it with cold water to remove any impurities.

- Dry the product under reduced pressure.

Industrial Production Methods: In industrial settings, the production of Bis(2,5-dichlorobenzoyl) Peroxide is scaled up using similar reaction conditions but with larger reactors and continuous processing techniques. The use of automated systems ensures precise control of temperature, reactant addition, and product isolation, leading to higher yields and purity.

化学反应分析

Types of Reactions: Bis(2,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of chemical reactions, including:

Polymerization: Initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.

Cross-linking: Facilitates the cross-linking of silicone rubbers, enhancing their mechanical properties.

Oxidation: Acts as an oxidizing agent in organic synthesis.

Common Reagents and Conditions:

Polymerization: Typically carried out at elevated temperatures (50-100°C) in the presence of monomers and solvents.

Cross-linking: Conducted at lower temperatures (20-50°C) in the presence of silicone rubber compounds.

Oxidation: Requires the presence of substrates such as alcohols or alkenes and is performed under mild conditions.

Major Products:

Polymerization: Produces high molecular weight polymers.

Cross-linking: Results in cross-linked silicone rubber with improved elasticity and strength.

Oxidation: Yields oxidized products such as ketones and epoxides.

科学研究应用

Chemistry:

- Used as an initiator in the polymerization of various monomers to produce plastics and resins.

- Employed in the synthesis of fine chemicals and pharmaceuticals.

Biology:

- Investigated for its potential use in controlled drug release systems due to its ability to generate free radicals.

Medicine:

- Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry:

- Widely used in the production of silicone rubbers, adhesives, and coatings.

- Acts as a curing agent in the manufacture of composite materials.

作用机制

Mechanism: The primary mechanism of action of Bis(2,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates two 2,5-dichlorobenzoyl radicals, which can further decompose to form dichlorobenzene and carbon dioxide. The generated radicals initiate polymerization or cross-linking reactions by reacting with monomers or

属性

CAS 编号 |

20358-16-1 |

|---|---|

分子式 |

C14H6Cl4O4 |

分子量 |

380.0 g/mol |

IUPAC 名称 |

(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H |

InChI 键 |

JVXHNZWBWQKDDA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)

![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)

![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)